molecular formula C25H24O7 B11160381 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11160381
M. Wt: 436.5 g/mol
InChI Key: JDWNATUWKYSSHQ-UHFFFAOYSA-N
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Description

The compound 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a polycyclic heterocyclic molecule featuring a fused pyrano-chromene scaffold with a cyclopenta ring system. Its structural complexity arises from the integration of a 2,3,4-trimethoxyphenyl substituent at position 2 and a methyl group at position 3.

Key structural features inferred from related compounds include:

  • A dihydropyran ring fused to a chromene-dione system .
  • A methyl substituent that may influence regioselectivity during synthesis or metabolic stability .

Synthetic approaches for analogous compounds often employ multicomponent reactions (MCRs) involving Meldrum’s acid, aromatic aldehydes, and hydroxycoumarins or chromenones. For example, Lichitsky et al. (2022) synthesized a structurally similar pyrano-chromene-dione via a one-pot condensation of 7-hydroxy-3-phenyl-4H-chromen-4-one, 2,3,4-trimethoxybenzaldehyde, and Meldrum’s acid, achieving high atom economy and regioselectivity .

Properties

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

8-methyl-4-(2,3,4-trimethoxyphenyl)-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C25H24O7/c1-12-10-19-21(13-6-5-7-14(13)25(27)32-19)24-20(12)16(26)11-18(31-24)15-8-9-17(28-2)23(30-4)22(15)29-3/h8-10,18H,5-7,11H2,1-4H3

InChI Key

JDWNATUWKYSSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C(=C(C=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the formation of the cyclopenta[c]pyrano[2,3-f]chromene core through a tandem reaction involving Friedel–Crafts-type alkylation and cyclization sequences. The reaction conditions often require the use of acid catalysts and specific solvents to achieve high yields . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in the following areas:

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Preliminary studies suggest that derivatives of chromene compounds can inhibit cancer cell proliferation. For instance, the mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

There is emerging evidence that chromene derivatives possess neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

The unique structural features of this compound make it suitable for applications in materials science:

Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, this compound could potentially serve as a light-emitting material in OLED technology. Its ability to emit light efficiently can be harnessed for display technologies.

Photovoltaic Devices

The compound's electronic properties may also be advantageous in the development of organic photovoltaic cells, contributing to sustainable energy solutions.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of related chromene compounds using DPPH radical scavenging assays. The results indicated a significant reduction in free radicals, suggesting that the compound may exhibit similar properties.

Case Study 2: Anticancer Mechanisms

Research involving cell lines demonstrated that compounds structurally related to Y040-5045 induced apoptosis in cancer cells through mitochondrial pathways. This suggests a potential therapeutic application in oncology.

Case Study 3: Neuroprotection in Animal Models

Animal studies have shown that administration of chromene derivatives led to reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound can modulate signaling pathways by interacting with receptors and enzymes involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthesis, and spectral properties.

Key Findings:

Structural Variations :

  • The 2,3,4-trimethoxyphenyl (TMP) group in the target compound contrasts with simpler aryl groups (e.g., phenyl or 4-methoxyphenyl) in analogs. This substitution likely increases steric hindrance and electron density, affecting reactivity and solubility .
  • The 5-methyl group differentiates the target compound from hydroxylated derivatives (e.g., 5-hydroxy-4-methyl in ), which may alter hydrogen-bonding interactions .

Synthetic Efficiency: The telescoped MCR method () offers advantages over stepwise oxidations (e.g., MnO₂-mediated in ), such as reduced purification steps and higher regioselectivity . Ionic liquids (e.g., TMGT in ) enhance reaction yields and recyclability compared to traditional solvents .

Spectral Distinctions: IR Spectroscopy: Stretching vibrations near 1689–1791 cm⁻¹ correspond to carbonyl groups in the dione moiety, with subtle shifts depending on substituent electronic effects . 1H-NMR: Methoxy groups (δ 3.66–3.81 ppm) and methyl substituents (δ 2.48–2.54 ppm) serve as diagnostic peaks for structural elucidation .

Regiochemical Outcomes: highlights that MCRs favor the formation of a single isomer (e.g., dihydropyranone (4)) due to kinetic or thermodynamic control, avoiding competing pathways observed in less selective syntheses .

Biological Activity

5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyranochromenes and has been studied for various pharmacological properties, including anticancer and anti-inflammatory activities.

  • Molecular Formula : C₃₄H₃₄O₇
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 1010870-97-9

The structure of the compound features multiple methoxy groups that are believed to enhance its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death .
    • It has also been reported to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in tumor growth.
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines .
    • A study highlighted a dose-dependent response where higher concentrations led to increased apoptosis markers such as Annexin V positivity and DNA fragmentation .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

  • Mechanism of Action :
    • It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
    • Additionally, it suppresses the activity of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response.
  • Research Findings :
    • Experimental models have shown that administration of this compound significantly reduced edema in carrageenan-induced paw edema models in rats .

Comparative Analysis

Biological ActivityMechanismEffectiveness
AnticancerInduces apoptosis via caspase activationSignificant reduction in cell viability
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduction in edema in animal models

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